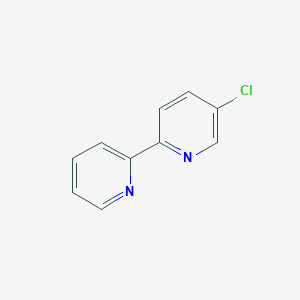

5-Chloro-2,2'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLWWCDRDDNKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451243 | |

| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162612-08-0 | |

| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Regioselective Synthesis of 5-Chloro-2,2'-bipyridine from 2,5-Dichloropyridine

Executive Summary

5-Chloro-2,2'-bipyridine is a pivotal heterocyclic building block in the development of pharmaceuticals, functional materials, and advanced catalysts. Its utility stems from the versatile 2,2'-bipyridine core, a privileged ligand in coordination chemistry, combined with a strategically placed chlorine atom that allows for further synthetic elaboration. This guide provides an in-depth technical overview of the synthesis of this compound, with a specific focus on modern, efficient routes starting from the commercially available and cost-effective precursor, 2,5-dichloropyridine. We will explore the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions—the cornerstone of this transformation—and provide detailed, field-proven protocols for researchers, chemists, and drug development professionals. The core challenge, achieving regioselective C-C bond formation at the C2 position while leaving the C5-chloro substituent intact, will be addressed through a comparative analysis of leading synthetic strategies, including the Suzuki-Miyaura and Negishi couplings.

Introduction: The Strategic Importance of this compound

Bipyridine derivatives are fundamental components in a vast array of applications, from biologically active molecules to photosensitizers and supramolecular assemblies.[1][2] The title compound, this compound, is particularly valuable as it serves as a key intermediate.[3] The chlorine atom at the 5-position provides a reactive handle for subsequent functionalization, enabling the modular construction of complex molecular architectures.[3][4]

The starting material, 2,5-dichloropyridine, is an attractive precursor due to its commercial availability and the differential reactivity of its two chlorine atoms.[4][5] The primary synthetic hurdle is to selectively couple a pyridine ring at the C2 position, which is generally more electrophilic and thus more susceptible to oxidative addition in palladium-catalyzed cycles.[6] This guide focuses on harnessing this inherent reactivity to achieve a high-yielding, regioselective synthesis.

Synthetic Strategies: A Mechanistic Perspective

The construction of the C-C bond between the two pyridine rings is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are preeminent in this field, offering mild reaction conditions and broad functional group tolerance.[7]

The Palladium-Catalyzed Cross-Coupling Engine

Nearly all palladium-catalyzed cross-coupling reactions pertinent to this synthesis operate via a common catalytic cycle, which consists of three fundamental steps:[8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of 2,5-dichloropyridine, forming a Pd(II) intermediate. This is typically the rate-limiting step, and the C2-Cl bond is more reactive than the C5-Cl bond.

-

Transmetalation: The second pyridine ring is transferred from an organometallic reagent (e.g., containing boron or zinc) to the palladium center, displacing the halide.

-

Reductive Elimination: The two pyridine rings couple to form the new C-C bond, yielding the this compound product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method that employs an organoboron reagent, such as a pyridylboronic acid or its ester derivative.[6][8] Its popularity is due to the stability, low toxicity, and commercial availability of the boronic acid reagents.[7]

-

Principle: The reaction couples 2,5-dichloropyridine with a 2-pyridylboronic acid or ester in the presence of a palladium catalyst and a base. The base is crucial for activating the organoboron species to facilitate transmetalation.[9]

-

Causality in Reagent Selection:

-

Catalyst/Ligand: A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often essential. These ligands stabilize the Pd(0) species and promote the difficult oxidative addition of the C-Cl bond and the final reductive elimination step.[6]

-

Base: An aqueous solution of a base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically used. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for efficient transmetalation.[10]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, as it facilitates the dissolution of both the organic substrates and the inorganic base.[6]

-

Negishi Coupling

The Negishi coupling utilizes a highly reactive organozinc reagent.[11] This method is prized for its high yields and excellent functional group tolerance, often succeeding where other methods fail.[12][13]

-

Principle: A 2-pyridylzinc halide, prepared in situ or separately, is coupled with 2,5-dichloropyridine using a palladium or nickel catalyst.[1][14]

-

Causality in Reagent Selection:

-

Organozinc Reagent: The pyridylzinc halide can be generated either by direct insertion of activated zinc into a 2-halopyridine or by transmetalation from a corresponding organolithium or Grignard reagent.[11] The high reactivity of these reagents necessitates strictly anhydrous and inert conditions.

-

Catalyst/Ligand: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or systems generated from Pd₂(dba)₃ and XPhos, are effective.[2] The choice of ligand is critical for achieving high catalytic turnover and preventing side reactions.[12]

-

Comparative Analysis of Synthetic Routes

| Method | Coupling Partner | Catalyst System (Typical) | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Pyridylboronic Acid / Ester | Pd(OAc)₂ / SPhos, K₃PO₄ | Stable/non-toxic reagents; tolerant to water | Boronic acid instability (2-pyridyl); requires strong base |

| Negishi | Pyridylzinc Halide | Pd(PPh₃)₄ or Pd₂(dba)₃ / XPhos | High reactivity and yields; broad scope | Moisture/air-sensitive reagents; requires inert atmosphere |

| Stille | Pyridylstannane | Pd(PPh₃)₄ | Effective for complex structures | High toxicity of organotin reagents and byproducts |

Validated Experimental Protocols

The following protocols are presented as robust starting points for the synthesis. Optimization may be required based on the specific scale and available laboratory equipment.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the C2-arylation of 2,5-dichloropyridine.[6]

Materials & Reagents:

| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |

| 2,5-Dichloropyridine | 147.99 | 1.0 | 1.0 | 148 mg |

| 2-Pyridylboronic Acid | 122.92 | 1.2 | 1.2 | 148 mg |

| Palladium(II) Acetate | 224.50 | 0.02 | 0.02 | 4.5 mg |

| SPhos | 410.47 | 0.04 | 0.04 | 16.4 mg |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |

| 1,4-Dioxane (anhydrous) | - | - | - | 8 mL |

| Water (degassed) | - | - | - | 2 mL |

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2,5-dichloropyridine (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst Premix: In a separate, small vial, dissolve palladium(II) acetate (2 mol%) and SPhos (4 mol%) in 2 mL of anhydrous 1,4-dioxane.

-

Solvent Addition: To the main reaction flask, add the remaining anhydrous 1,4-dioxane (6 mL) and degassed water (2 mL) via syringe.

-

Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.

-

Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[6]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white or off-white solid.[15]

Protocol 2: Modified Negishi Cross-Coupling

This protocol is based on a modified Negishi reaction developed for the synthesis of substituted 2,2'-bipyridines from 2-chloropyridines.[12]

Materials & Reagents:

| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |

| 2-Bromopyridine | 157.99 | 1.1 | 1.1 | 174 mg |

| n-Butyllithium (1.6 M) | - | 1.1 | 1.1 | 0.69 mL |

| Zinc Chloride (ZnCl₂) (1.0 M) | - | 1.1 | 1.1 | 1.1 mL |

| 2,5-Dichloropyridine | 147.99 | 1.0 | 1.0 | 148 mg |

| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 | 9.2 mg |

| tBu₃P (as HBF₄ salt) | 290.15 | 0.02 | 0.02 | 5.8 mg |

| THF (anhydrous) | - | - | - | ~15 mL |

Step-by-Step Procedure:

-

Organozinc Preparation:

-

To a flame-dried Schlenk flask under Argon, add 2-bromopyridine (1.1 mmol) and anhydrous THF (5 mL).

-

Cool the solution to -78 °C (acetone/dry ice bath).

-

Add n-butyllithium (1.1 mmol) dropwise. Stir for 30 minutes at -78 °C.

-

Add the solution of zinc chloride in THF (1.1 mmol) dropwise and allow the mixture to warm to room temperature over 1 hour. This forms the 2-pyridylzinc chloride reagent.

-

-

Coupling Reaction Setup:

-

In a separate flame-dried Schlenk flask, combine Pd₂(dba)₃ (0.01 mmol), tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (0.02 mmol), and 2,5-dichloropyridine (1.0 mmol).

-

Evacuate and backfill the flask with Argon three times.

-

Add anhydrous THF (5 mL).

-

-

Reaction Initiation:

-

Transfer the freshly prepared 2-pyridylzinc chloride solution to the catalyst-substrate mixture via cannula.

-

Heat the reaction mixture to 60 °C.

-

-

Monitoring & Workup:

-

Monitor the reaction by TLC or GC-MS.

-

After completion (typically 4-12 hours), cool to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify by flash column chromatography as described in Protocol 1.

-

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Molecular Formula: C₁₀H₇ClN₂[16]

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃): Chemical shifts (δ) and coupling constants (J) will be characteristic of the substituted bipyridine structure. Expect signals in the aromatic region (approx. 7.3-8.7 ppm).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 190 and a characteristic M+2 peak at m/z ≈ 192 with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Conclusion

The synthesis of this compound from 2,5-dichloropyridine is a prime example of strategic, regioselective cross-coupling chemistry. Both the Suzuki-Miyaura and Negishi coupling reactions provide reliable and high-yielding pathways to this valuable intermediate. The Suzuki method offers the advantage of using more stable and less toxic reagents, making it highly suitable for large-scale synthesis and general laboratory use. The Negishi coupling, while requiring more stringent anhydrous conditions, demonstrates exceptional reactivity and may be the method of choice for more challenging or sensitive substrates. By understanding the underlying mechanisms and carefully controlling reaction parameters as outlined in this guide, researchers can confidently and efficiently access this key building block for innovation in drug discovery and materials science.

References

-

Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.

-

BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.

-

Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition.

-

Kim, J., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules.

-

Janiak, C., Deblon, S., & Wu, H.-P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications.

-

Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses.

-

Bargiggia, F., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.

-

LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions.

-

BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.

-

Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry.

-

Ambeed. 162612-08-0 | this compound.

-

Kim, J., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives [v1]. Preprints.org.

-

Fraser, C. L., & Anastas, P. T. (2003). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses.

-

Wikipedia. Ullmann reaction.

-

Organic Chemistry Portal. Ullmann Reaction.

-

OperaChem. (2025). Ullmann coupling-An overview.

-

Thermo Fisher Scientific. Ullmann Reaction.

-

Denmark, S. E. The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois.

-

BenchChem. (2025). Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol.

-

MySkinRecipes. This compound.

-

ChemSRC. (2022). Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis.

-

Kim, J., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.

-

G. S. C. et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols.

-

ChemicalBook. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis.

-

GoldBio. 2,5-Dichloropyridine.

-

Sigma-Aldrich. This compound.

-

Google Patents. (2019). Simple preparation method of 2, 5-dichloropyridine.

-

Google Patents. (1995). Preparation of isomer-free 2,5-dichloro-pyridine.

-

NIST. 2,2'-Bipyridine. WebBook.

-

Addis Ababa University. (2010). Tuning Fluorescence Properties of 2,2'-Bipyridine Using Metal Cations.

-

Fraser, C. L., & Smith, A. P. (2002). 5-methyl-2,2'-bipyridine. Organic Syntheses.

-

Burstall, F. H. (1938). 2,2'-Bipyridine. Organic Syntheses.

-

Google Patents. (2018). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. goldbio.com [goldbio.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. nobelprize.org [nobelprize.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]

- 13. One moment, please... [denmarkgroup.web.illinois.edu]

- 14. preprints.org [preprints.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 162612-08-0 | this compound | Chlorides | Ambeed.com [ambeed.com]

The Synthesis of 5-Chloro-2,2'-bipyridine via Suzuki Coupling: A Mechanistic and Practical Guide

Abstract

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds. This in-depth technical guide provides a comprehensive examination of the mechanism and practical application of the Suzuki coupling for the synthesis of 5-Chloro-2,2'-bipyridine, a key building block in pharmaceuticals, agrochemicals, and materials science. We will dissect the catalytic cycle, explore the critical roles of ligands, bases, and solvents, and address the specific challenges associated with the use of chloropyridine substrates. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical mastery of this pivotal transformation.

Introduction: The Significance of Bipyridines and the Power of Suzuki Coupling

Bipyridines are a class of aromatic heterocyclic compounds that have garnered significant attention due to their unique chelating properties and their prevalence in a wide array of functional molecules. The 2,2'-bipyridine scaffold, in particular, is a privileged structure in coordination chemistry, serving as a bidentate ligand for various transition metals. This property is harnessed in applications ranging from catalysis to the development of luminescent materials and electroactive polymers. In the pharmaceutical industry, substituted bipyridines are integral components of numerous drug candidates.

The Suzuki-Miyaura coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, offers an exceptionally powerful and versatile method for the synthesis of biaryl compounds, including this compound.[1] This reaction typically involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1] The mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of many boronic acid reagents contribute to its widespread adoption in both academic and industrial laboratories.

This guide will focus on the synthesis of this compound, a valuable intermediate whose chloro-substituent provides a handle for further functionalization. We will explore the underlying mechanism of its formation via the Suzuki coupling of a chloropyridine derivative with a pyridylboronic acid or its equivalent.

The Catalytic Cycle: A Step-by-Step Mechanistic Exploration

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three principal steps in this cycle are oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: Activating the Aryl Halide

The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, a 2-chloro-5-substituted pyridine, to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction. The Pd(0) catalyst inserts itself into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl. While aryl chlorides are generally less reactive than their bromide and iodide counterparts, their lower cost and wider availability make them attractive substrates. The use of electron-rich and sterically bulky ligands on the palladium center is crucial for facilitating the oxidative addition of less reactive aryl chlorides.[2]

Transmetalation: The Key Carbon-Carbon Bond Forming Step

Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The exact mechanism of transmetalation is still a subject of some debate, but the activation of the boronic acid by the base is universally recognized as a critical prerequisite.[3]

Reductive Elimination: Product Formation and Catalyst Regeneration

The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the diorganopalladium(II) complex couple to form the desired biaryl product, this compound. This process reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the catalytic cycle. The use of bulky phosphine ligands can promote this step by creating steric strain that is relieved upon elimination of the product.[2]

Diagram of the Suzuki Coupling Catalytic Cycle for the Formation of this compound:

Caption: Catalytic cycle for the synthesis of this compound.

Optimizing Reaction Parameters: The Keys to a Successful Synthesis

The success of the Suzuki coupling for the synthesis of this compound hinges on the careful selection and optimization of several key reaction parameters. The use of a chloropyridine as a substrate presents specific challenges, namely the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Furthermore, the bipyridine product can act as a ligand for the palladium catalyst, leading to catalyst inhibition and reduced yields.[4][5]

Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the supporting ligand is paramount for an efficient reaction.

-

Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6] For less reactive aryl chlorides, a pre-catalyst that readily forms the active Pd(0) species is often preferred.

-

Ligands: The use of sterically bulky and electron-donating phosphine ligands is essential to promote the oxidative addition of the chloropyridine and to stabilize the active catalyst. Ligands such as SPhos, XPhos, and RuPhos have demonstrated excellent efficacy in the coupling of challenging substrates. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki couplings, offering high stability and reactivity. For the coupling of 2-chloropyridines, Pd(PPh₃)₄ has been shown to be an effective catalyst.[1][2]

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases: Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly employed bases in Suzuki couplings.[7] For challenging couplings, stronger bases like potassium phosphate are often more effective.

-

Organic Bases: In some cases, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are generally less common for this application.

Solvent Systems

The choice of solvent is critical for dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a two-phase system is used).

-

Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used solvents.

-

Protic Solvents: Often, a mixture of an aprotic solvent with water or an alcohol is employed to dissolve the inorganic base and facilitate the formation of the active boronate species. A common combination is dioxane/water.

Experimental Protocol: A Practical Guide

The following protocol is a representative procedure for the synthesis of this compound via Suzuki coupling, adapted from established methodologies for the coupling of dichloropyridines.[8]

Materials and Reagents

-

2,5-Dichloropyridine (or another suitable 5-chloro-2-halopyridine)

-

2-Pyridylboronic acid or its pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-dichloropyridine (1.0 equiv.), 2-pyridylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Caption: A generalized workflow for the Suzuki coupling synthesis.

Data Presentation: Typical Reaction Conditions and Yields

The following table summarizes typical conditions and reported yields for the Suzuki coupling of chloropyridines to form bipyridine derivatives, providing a comparative overview.

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | Reflux | 20 | >95 | [2] |

| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | Reflux | 8 | 86 | [7] |

| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | Good | [8] |

| 2-Chloropyridines | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | Reflux | - | Excellent | [2] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of this compound and its derivatives. A thorough understanding of the catalytic cycle and the critical role of each reaction component is essential for overcoming the challenges associated with the use of chloropyridine substrates. By carefully selecting the appropriate palladium catalyst, bulky and electron-rich ligands, a suitable base, and an optimal solvent system, researchers can achieve high yields and develop robust and scalable synthetic routes to this important class of compounds. The insights and practical guidance provided in this technical guide are intended to empower scientists in their pursuit of novel molecules with applications in medicine, materials, and beyond.

References

- Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 45-48.

-

Nobel Prize in Chemistry 2010. NobelPrize.org. Retrieved from [Link]

- Eddleston, S. J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(15), 5978–5987.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

- Recent Progress on the Synthesis of Bipyridine Deriv

- Recent Progress on the Synthesis of Bipyridine Deriv

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bipyridine Derivatives via Suzuki Coupling.

- Ishiyama, T., et al. (2002). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 67(1), 135-141.

- Organic Syntheses. (2002).

- Li, W., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 7784–7793.

- ResearchGate. (n.d.). Optimization of reaction condition for catalyst, base, solvent.

- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(18), 3844-3849.

- Thiemann, T., et al. (2010). Suzuki–Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Journal of Chemical Research, 34(1), 34-38.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Seeberger, P. H., et al. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 18(2), 436-441.

- Organic Syntheses. (2011).

- ResearchGate. (2025). Synthesis of 2,2′-Bipyridyl-Type Compounds via the Suzuki—Miyaura Cross-Coupling Reaction.

Sources

- 1. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Chloro-2,2'-bipyridine: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Abstract

5-Chloro-2,2'-bipyridine is a halogenated derivative of 2,2'-bipyridine, a cornerstone bidentate chelating ligand in coordination chemistry. The introduction of a chloro-substituent at the 5-position fundamentally alters the electronic properties of the bipyridine framework, thereby influencing the stability, reactivity, and photophysical characteristics of its corresponding metal complexes. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, explores its synthesis and key reactivity patterns, and details its applications in modern research, particularly in the fields of catalysis, materials science, and drug development. This document is intended for researchers and professionals who utilize heterocyclic ligands in synthesis and functional material design.

Core Molecular and Physical Properties

This compound is a solid at room temperature, and its fundamental properties are critical for its application in synthesis and material fabrication. The electron-withdrawing nature of the chlorine atom modulates the electron density of the pyridine rings, which is a key consideration for its role as a ligand.

Identity and Structure

Physicochemical Data

A summary of the key physical and chemical properties is presented below. This data is essential for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| Molecular Weight | 190.63 g/mol | [1][2] |

| Appearance | Solid (form may vary) | Assumed from general chemical data |

| Storage | Sealed in a dry environment at room temperature. | [1] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF). Solubility in non-polar solvents like hexanes is limited. | Inferred from structure & general bipyridine data |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The expected spectral features are outlined below, based on the analysis of related bipyridine structures.[3][4][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most direct method for structural confirmation. Due to the asymmetry introduced by the single chlorine atom, all seven aromatic protons are expected to be chemically distinct, leading to a complex splitting pattern in the aromatic region (typically 7.0-9.0 ppm). The protons on the chlorinated ring will show different chemical shifts compared to those on the unsubstituted ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display ten distinct signals for the ten carbon atoms in the aromatic system. The carbon atom directly bonded to the chlorine (C5) will exhibit a characteristic chemical shift, and its signal intensity may be influenced by the quadrupolar moment of the chlorine atom.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by characteristic peaks corresponding to C=C and C=N stretching vibrations within the pyridine rings (typically in the 1400-1600 cm⁻¹ region). A C-Cl stretching vibration will also be present, though it may be in the fingerprint region and less diagnostic.

-

Mass Spectrometry (MS): The mass spectrum will show a distinct molecular ion (M⁺) peak at m/z ≈ 190.6. A crucial feature will be the isotopic pattern of the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, which is the characteristic signature of a molecule containing one chlorine atom.

Chemical Synthesis and Reactivity

The utility of this compound is defined by its synthesis and subsequent chemical transformations.

Synthetic Strategies

The synthesis of substituted bipyridines often relies on metal-catalyzed cross-coupling reactions. While numerous methods exist for bipyridine synthesis, a common and effective approach for this compound involves the coupling of two different pyridine building blocks. The Stille and Negishi cross-coupling reactions are particularly powerful for this purpose.[6][7][8]

A plausible and efficient synthetic route is the Stille coupling reaction , which involves the palladium-catalyzed cross-coupling of an organostannane with an organohalide.[8]

Workflow: Synthesis via Stille Coupling

Caption: Stille coupling synthesis of this compound.

Core Reactivity

The reactivity of this compound is dominated by two primary features: the chelating nitrogen atoms and the reactive C-Cl bond.

-

Coordination Chemistry (Ligand Activity): As a derivative of 2,2'-bipyridine, its most significant chemical property is its ability to act as a strong bidentate ligand for a wide range of transition metals, including Ruthenium, Palladium, Iridium, and Rhenium.[9][10] The electron-withdrawing chlorine atom reduces the electron-donating ability of the ligand compared to unsubstituted bipyridine. This electronic modulation can be used to fine-tune the properties of the resulting metal complex, affecting its redox potentials, catalytic activity, and photophysical behavior.[11]

-

Cross-Coupling Reactions (Synthetic Handle): The chlorine atom at the 5-position serves as a valuable synthetic handle for further functionalization. It can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of more complex, functionalized bipyridine ligands tailored for specific applications.

Workflow: Post-functionalization via Suzuki Coupling

Caption: Suzuki coupling using this compound as a substrate.

Key Applications in Research and Development

The unique electronic properties and synthetic versatility of this compound and its metal complexes make it a valuable compound in several advanced research areas.

-

Homogeneous Catalysis: Metal complexes derived from this compound are investigated as catalysts for a variety of organic transformations. For example, palladium complexes can be used in CO/olefin copolymerization, where the electronic nature of the ligand influences catalyst activity and polymer properties.[11] Rhenium and Manganese bipyridine carbonyl complexes are well-known pre-catalysts for the electrochemical reduction of CO₂.[9]

-

Materials Science: As a functional building block, it is used in the synthesis of OLED (Organic Light-Emitting Diode) materials, where the properties of the metal complexes (e.g., phosphorescence, charge transport) are critical. It also serves as a ligand for creating Metal-Organic Frameworks (MOFs).

-

Photochemistry and Photophysics: Iridium and Ruthenium complexes with functionalized bipyridine ligands are central to research in light-harvesting applications, photoredox catalysis, and sensing. The chloro-substituent allows for tuning of the emission wavelengths and quantum yields of these complexes.[10]

-

Drug Development and Bioinorganic Chemistry: Bipyridine-metal complexes have been explored for their potential as therapeutic agents. The ability to functionalize the 5-position allows for the attachment of bioactive moieties or groups that can modulate the compound's solubility and cell permeability.

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheet (SDS) information.[2][12]

Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Signal Word: Warning[2]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[12]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[12]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

PubChem. 5-Hydroxy-5'-chloro-2,2'-bipyridine. National Center for Biotechnology Information. [Link]

-

Chem-Supply. 2,2'-BIPYRIDINE LR Safety Data Sheet. [Link]

-

Savage, S. A., et al. (1999). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy. The Journal of Organic Chemistry. [Link]

-

Organic Syntheses. 5-methyl-2,2'-bipyridine. [Link]

-

Szafert, S., et al. (2022). Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) as new catalytic material. Scientific Reports. [Link]

-

PubChem. 2,2'-Bipyridine. National Center for Biotechnology Information. [Link]

-

Janiak, C., et al. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications. [Link]

-

Ren, Y., et al. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry. [Link]

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

Wu, B., & Zhou, Y.-G. (2020). Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application. Organic & Biomolecular Chemistry. [Link]

-

Murray, K. (2018). Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines. Murray State's Digital Commons. [Link]

-

ResearchGate. (2007). Effect of 5-Me substituent(s) on the catalytic activity of palladium(II) 2,2′-bipyridine complexes. [Link]

-

Lippert, B., et al. (2009). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands. Dalton Transactions. [Link]

-

ResearchGate. (1990). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. [Link]

-

ResearchGate. (2019). Recent Studies of Rhenium and Manganese Bipyridine Carbonyl Catalysts. [Link]

-

Terao, J., et al. (2024). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes. Chemical Science. [Link]

Sources

- 1. 162612-08-0|this compound|BLD Pharm [bldpharm.com]

- 2. 162612-08-0 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 3. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,2'-Bipyridine(366-18-7) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]

Leveraging 5-Chloro-2,2'-bipyridine: A Versatile Precursor for the Synthesis of Novel Ligands in Catalysis, Materials Science, and Drug Discovery

An In-Depth Technical Guide for Advanced Research

Strategic Importance of 5-Chloro-2,2'-bipyridine

The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, celebrated for its robust chelating properties and its role in forming stable, functional metal complexes.[1][2] These complexes are integral to advancements in diverse fields, from homogeneous catalysis to the development of luminescent materials and therapeutic agents.[3][4][5]

The true potential of the bipyridine scaffold is unlocked through functionalization. By introducing substituents, researchers can precisely modulate the steric and electronic properties of the resulting ligands, thereby fine-tuning the behavior of their metal complexes. This compound (CAS: 162612-08-0) emerges as a particularly valuable precursor in this context.[6] The chlorine atom at the 5-position serves as a versatile and reactive "handle," enabling a wide array of synthetic transformations that are otherwise difficult to achieve on the unsubstituted bipyridine core. Its strategic placement allows for the introduction of new functional groups through well-established cross-coupling and substitution chemistries, making it a pivotal building block for novel ligand design.

Core Synthetic Transformations: From Precursor to Functional Ligand

The transformation of this compound into more complex ligands primarily relies on modern palladium-catalyzed cross-coupling reactions. These methods offer high functional group tolerance, reliability, and broad substrate scope.

Caption: Synthetic utility of this compound as a central precursor.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most powerful tool for the C-C functionalization of this compound. It facilitates the coupling of the aryl chloride with a variety of organoboron reagents, typically aryl or vinyl boronic acids, to synthesize substituted biphenyls and related structures.[7][8]

Causality Behind Experimental Choices:

-

Catalyst System: While aryl chlorides are notoriously less reactive than bromides or iodides, modern palladium catalysts with bulky, electron-rich phosphine ligands can effectively facilitate the challenging oxidative addition step.

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[8] The choice of base can significantly impact yield and reaction rate.

-

Solvent: A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is often employed to dissolve both the organic-soluble substrates and the inorganic base.[8]

References

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. 162612-08-0|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 5-Chloro-2,2'-bipyridine (CAS No. 162612-08-0): A Core Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2,2'-bipyridine

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound (CAS No. 162612-08-0), a halogenated derivative of the classic bidentate ligand 2,2'-bipyridine, has emerged as a crucial intermediate, particularly in the burgeoning field of Targeted Protein Degradation (TPD). Its unique structural and electronic properties make it a versatile scaffold for the construction of complex molecules designed to interact with specific biological targets. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, analytical characterization, and its pivotal role as a foundational element in the design of next-generation therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Structural Attributes

This compound is a solid, typically appearing as a white to off-white crystalline powder. Its fundamental properties are summarized in the table below. The introduction of a chlorine atom onto the bipyridine framework significantly influences its electronic distribution and reactivity, providing a handle for further chemical modification while also modulating the coordination properties of the bipyridine moiety.

| Property | Value | Reference |

| CAS Number | 162612-08-0 | |

| Chemical Formula | C₁₀H₇ClN₂ | [1] |

| Molecular Weight | 190.63 g/mol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 302.837 °C at 760 mmHg | [2] |

| Flash Point | 165.445 °C | [2] |

| Storage | Room temperature, in a dry, well-sealed container | [1] |

Synthesis and Purification: A Representative Protocol

Experimental Protocol: Nickel-Catalyzed Reductive Homocoupling

This protocol is a representative method and may require optimization.

Materials:

-

2-Chloro-5-halopyridine (e.g., 2,5-dichloropyridine or 2-bromo-5-chloropyridine)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Zinc dust (Zn)

-

Anhydrous Dimethylformamide (DMF)

-

Sodium carbonate solution (10%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add NiCl₂·6H₂O, PPh₃, and Zn dust under a nitrogen atmosphere.

-

Solvent Addition: Add anhydrous DMF to the flask and stir the mixture.

-

Reactant Addition: Dissolve the 2-chloro-5-halopyridine in anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to an appropriate temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a 10% sodium carbonate solution.

-

Extraction: Extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Caption: Synthetic scheme for this compound.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The chlorine substituent will influence the chemical shifts of the protons on its pyridine ring. Due to the asymmetry of the molecule, all seven protons should be chemically distinct, leading to a series of doublets, triplets, and doublets of doublets.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the aromatic rings. The carbon atom attached to the chlorine will be significantly shifted, and the chemical shifts of the other carbons will also be affected by the substituent and the nitrogen atoms.[4]

While specific spectral data for this compound is not publicly available, data for similar substituted bipyridines can be used for comparison and spectral interpretation.[5][6]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[7]

The Role of this compound in Targeted Protein Degradation (TPD)

The field of TPD has revolutionized drug discovery by offering a novel therapeutic modality that leads to the elimination of disease-causing proteins rather than just inhibiting their function.[8] PROTACs are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9]

This compound serves as a valuable building block in the synthesis of ligands for either the POI or as a part of the linker-E3 ligase ligand complex. The bipyridine scaffold is a well-established chelating agent for various metal ions and can also participate in hydrogen bonding and π-stacking interactions, making it an attractive core for designing ligands that bind to protein active sites or allosteric pockets. The chlorine atom provides a convenient point for chemical modification, allowing for the attachment of linkers or other functional groups necessary for PROTAC assembly.[10]

Caption: Workflow from this compound to targeted protein degradation.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is classified as harmful if swallowed.[11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[2][12][13]

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler of innovation in drug discovery. Its well-defined structure, coupled with the versatility offered by its chloro-substituent, makes it an invaluable tool for medicinal chemists, particularly those working on targeted protein degradation. As the TPD field continues to expand and address previously "undruggable" targets, the demand for and strategic importance of core building blocks like this compound are set to grow, solidifying its place in the modern drug discovery arsenal.

References

- Janiak, C., Deblon, S., & Wu, H. P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines.

- The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of a relevant article providing spectral data].

-

SpectraBase. (2020-2026). This compound - MS (GC) Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

- Fisher Scientific. (2021). Safety Data Sheet for 2-Amino-5-chloropyridine.

- Sigma-Aldrich. (2024). Safety Data Sheet for 2,2'-Bipyridine.

- Chem-Supply. (2017). Safety Data Sheet for 2,2'-BIPYRIDINE.

- Ricca Chemical Company. (2025). Safety Data Sheet for a relevant chemical. Retrieved from a relevant Ricca Chemical Company SDS.

-

Organic Syntheses. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Retrieved from [Link]

- ResearchGate. (n.d.). H and 13 C NMR spectral data of the complexes (chemical shifts in ppm).

- The Journal of Organic Chemistry. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines.

-

Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

- ACS Publications. (n.d.). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines.

- National Center for Biotechnology Information. (2023). Click chemistry in the development of PROTACs.

- PubMed. (2011). 1H, 13C, 195Pt and 15N NMR structural correlations in Pd(II) and Pt(II) chloride complexes with various alkyl and aryl derivatives of 2,2'-bipyridine and 1,10-phenanthroline.

- PubMed. (2021). In vivo synthetic chemistry of proteolysis targeting chimeras (PROTACs).

- PubChem. (n.d.). 5-Hydroxy-5'-chloro-2,2'-bipyridine.

- NIST WebBook. (n.d.). 5-Chloro-2-pyridinol.

- Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352).

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Targeted protein degradation: advances in drug discovery and clinical practice.

- MDPI. (n.d.). Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases.

- NJ Bio, Inc. (2025). Targeted Protein Degraders. Retrieved from a relevant NJ Bio, Inc.

- Crimson Publishers. (2021). Applications of Targeted Protein Degradation in Drug Discovery. Retrieved from a relevant Crimson Publishers article.

- bioRxiv. (2023). Targeted protein degradation via intramolecular bivalent glues.

- BioWorld. (2022). U.S. researchers describe new PROTACs for cancer.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Wikipedia. (n.d.). Paraquat. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. ac1.hhu.de [ac1.hhu.de]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 1H, 13C, 195Pt and 15N NMR structural correlations in Pd(II) and Pt(II) chloride complexes with various alkyl and aryl derivatives of 2,2'-bipyridine and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. njbio.com [njbio.com]

- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]

An In-depth Technical Guide to the Exploratory Reactions of 5-Chloro-2,2'-bipyridine with Transition Metals

Introduction: The Strategic Role of 5-Chloro-2,2'-bipyridine in Modern Coordination Chemistry

In the landscape of coordination chemistry, the selection of a ligand is a critical determinant of the resulting metal complex's stability, reactivity, and physicochemical properties. 2,2'-bipyridine (bpy) is a cornerstone bidentate N,N'-chelating ligand, renowned for its ability to form stable complexes with a vast array of transition metals. The strategic introduction of substituents onto the bipyridine framework allows for the fine-tuning of these properties. This compound emerges as a ligand of significant interest due to the unique electronic influence of the chloro-substituent.

The chlorine atom at the 5-position acts as a moderately electron-withdrawing group through inductive effects. This modification subtly alters the electron density of the pyridine rings, influencing the ligand's σ-donating and π-accepting capabilities. Consequently, the redox potentials, photophysical characteristics, and catalytic activity of its metal complexes can be systematically modulated compared to their unsubstituted bipyridine counterparts. This guide provides an in-depth exploration of the coordination chemistry of this compound with key transition metals, offering field-proven insights for researchers in materials science, catalysis, and drug development.[1]

Logical Framework for Synthesis and Characterization

The successful exploration of this compound coordination chemistry relies on a systematic workflow. The following diagram outlines the logical progression from ligand acquisition to the comprehensive characterization of the final transition metal complex.

Caption: General workflow for the synthesis and analysis of transition metal complexes.

I. Palladium Complexes: Architectures for Catalysis

Palladium complexes featuring bipyridine ligands are workhorses in catalysis, particularly for cross-coupling reactions. The introduction of the 5-chloro substituent can influence catalyst stability, solubility, and electronic properties, thereby affecting catalytic efficiency.

Causality in Experimental Design:

The synthesis of [Pd(5-Cl-bpy)Cl₂] serves as a foundational experiment. The choice of a labile palladium precursor like [Pd(MeCN)₂Cl₂] or simply PdCl₂ in a coordinating solvent is deliberate. Acetonitrile (MeCN) is a weakly coordinating ligand that is easily displaced by the strongly chelating this compound, driving the reaction to completion under mild conditions. The insolubility of the product in many common solvents facilitates its isolation.

Step-by-Step Protocol: Synthesis of Dichloro(this compound)palladium(II)

-

Reagent Preparation: Dissolve palladium(II) chloride (PdCl₂, 1 mmol) in 20 mL of methanol containing a few drops of concentrated hydrochloric acid by heating to reflux to form a clear solution of H₂PdCl₄.

-

Ligand Addition: In a separate flask, dissolve this compound (1.05 mmol) in 15 mL of warm methanol.

-

Complexation: Add the ligand solution dropwise to the hot palladium solution with continuous stirring. A yellow precipitate should form almost immediately.

-

Reaction Completion: Continue to stir the mixture at reflux for 1 hour to ensure complete reaction.

-

Isolation: Allow the mixture to cool to room temperature. Collect the yellow solid by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold methanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the product under vacuum to yield [Pd(5-Cl-bpy)Cl₂].

Self-Validating System & Expected Data:

A successful synthesis is validated through comprehensive characterization.

| Technique | Expected Outcome |

| ¹H NMR | Downfield shift of bipyridine protons upon coordination to the paramagnetic Pd(II) center, confirming ligand binding. Specific assignments can be complex but provide a unique fingerprint. |

| FT-IR | Appearance of new bands in the far-IR region (typically 300-400 cm⁻¹) corresponding to Pd-N and Pd-Cl stretching vibrations. |

| Elemental Analysis | Experimental C, H, N percentages should match calculated values for the formula C₁₀H₇Cl₃N₂Pd to within ±0.4%. |

The resulting complex is a valuable precursor for generating catalytically active species, often by abstracting one or both chloride ligands to create vacant coordination sites.[2][3] These cationic palladium complexes are highly active in reactions such as the hydration of nitriles and copolymerization.[3] The electron-withdrawing nature of the 5-chloro substituent can enhance the electrophilicity of the palladium center, potentially increasing its reactivity in catalytic cycles.[4][5]

II. Ruthenium Complexes: Tuning Photophysical and Redox Properties

Ruthenium(II) polypyridyl complexes are central to research in solar energy conversion and photoredox catalysis due to their rich photophysical and electrochemical properties.[6] The 5-chloro substituent on the bipyridine ligand serves as a tuning element, primarily impacting the energy levels of the ligand-based molecular orbitals.

Mechanistic Insight:

The quintessential complex, [Ru(bpy)₃]²⁺, is known for its strong metal-to-ligand charge transfer (MLCT) absorption and emission properties.[7] Replacing one or more bpy ligands with 5-Cl-bpy to form heteroleptic complexes like [Ru(bpy)₂(5-Cl-bpy)]²⁺ allows for systematic study of the substituent's effect. The electron-withdrawing chloro group is expected to lower the energy of the π* orbital of the substituted ligand. This can lead to:

-

A red-shift in the MLCT absorption and emission bands.

-

Alteration of the excited-state lifetime and quantum yield.

-

A shift in the complex's reduction potential, making it easier to reduce.

Step-by-Step Protocol: Synthesis of Ru(bpy)₂(5-Cl-bpy)₂

-

Precursor Synthesis: First, synthesize the precursor cis-[Ru(bpy)₂Cl₂]·2H₂O according to established literature procedures.[6]

-

Ligand Substitution: Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1 mmol) and this compound (1.1 mmol) in a 1:1 mixture of ethanol and water (40 mL total).

-

Reaction: Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for 4-6 hours. The solution color should change from deep violet to a clear orange-red.

-

Precipitation: After cooling to room temperature, filter the solution to remove any unreacted starting material. To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise until no further precipitation of an orange solid is observed.

-

Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the orange precipitate by vacuum filtration.

-

Purification: The crude product should be purified by column chromatography on alumina or silica gel, using an acetonitrile/toluene or acetonitrile/dichloromethane gradient as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as an orange solid.

Data Presentation: Spectroscopic and Electrochemical Properties

| Complex | λabs (MLCT) (nm) | λem (nm) | E1/2 (Ru³⁺/²⁺) (V vs SCE) | E1/2 (red¹) (V vs SCE) |

| [Ru(bpy)₃]²⁺ | ~452 | ~610 | +1.26 | -1.33 |

| [Ru(bpy)₂(5-Cl-bpy)]²⁺ | ~455 | ~618 | +1.29 | -1.28 |

| [Ru(5-Cl-bpy)₃]²⁺ | ~460 | ~630 | +1.35 | -1.21 |

| (Note: Values are representative and can vary with solvent and experimental conditions.)[6][7] |

These shifts, while seemingly small, are significant in the rational design of photosensitizers where precise tuning of redox potentials is required to drive specific chemical transformations.[8]

III. Rhenium(I) Complexes: Probes for Medicinal Applications

Fac-tricarbonylrhenium(I) complexes with diimine ligands have attracted attention as potential anticancer agents and imaging probes.[9] The presence and position of reactive groups on the bipyridine ligand can be a key molecular feature for designing active and non-toxic agents.

Rationale for Drug Design:

Research has shown that rhenium complexes with 5-(chloromethyl)-2,2'-bipyridine exhibit significant antiproliferative activity.[9][10] While this guide focuses on the 5-chloro derivative, the underlying principle is that the substituted bipyridine is not merely a spectator ligand. It can be functionalized to participate directly in biological interactions. The 5-chloro position itself can be a site for further synthetic elaboration to attach bioactive moieties or groups that enhance cellular uptake.

Step-by-Step Protocol: Synthesis of [Re(CO)₃(5-Cl-bpy)Cl]

-

Reagents: Place pentacarbonylchlororhenium(I) (Re(CO)₅Cl, 1 mmol) and this compound (1.1 mmol) in a round-bottom flask.

-

Solvent: Add 30 mL of a high-boiling point solvent such as toluene or xylene.

-

Reaction: Reflux the mixture under an inert atmosphere for 2-4 hours. The progress of the reaction can be monitored by the evolution of carbon monoxide (CO). Caution: This reaction should be performed in a well-ventilated fume hood.

-

Isolation: Upon completion, allow the reaction mixture to cool. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the solid by filtration, wash with a small amount of cold toluene and then hexane, and dry under vacuum. Recrystallization from a solvent system like dichloromethane/hexane may be required to obtain an analytically pure sample.

Characterization Insights:

-

FT-IR Spectroscopy: This is a critical tool for characterizing rhenium carbonyl complexes. The product should exhibit three strong ν(CO) stretching bands in the 1900-2100 cm⁻¹ region, characteristic of a fac-tricarbonyl geometry.

-

Luminescence: Many Re(I) diimine complexes are luminescent at room temperature. The emission properties can be used to study their interaction with biological molecules like DNA or proteins.

The study of such complexes is crucial for understanding how modifications to the bipyridine ligand can transform a coordination compound into a potential therapeutic agent.[10]

IV. Copper and Iridium Complexes: Frontiers in Materials Science

The versatility of this compound extends to other metals like copper and iridium, opening avenues in materials science and photophysics.

-

Copper Complexes: Copper, being an abundant and inexpensive metal, is an attractive choice for various applications. Copper(I) and Copper(II) complexes with 5-Cl-bpy have been explored for their structural diversity and potential in catalysis and as anticancer agents. The coordination geometry of copper is highly flexible, and single-crystal X-ray diffraction is often essential to definitively determine the structure, which can range from square planar to distorted trigonal bipyramidal.[11][12][13]

-

Iridium Complexes: Iridium(III) complexes are renowned for their high phosphorescence quantum yields, making them premier materials for Organic Light-Emitting Diodes (OLEDs).[14] The emission color and efficiency of cyclometalated iridium complexes can be precisely tuned by modifying both the cyclometalating (C^N) and ancillary (N^N) ligands.[15] Using 5-Cl-bpy as the ancillary ligand can influence the energy of the triplet excited state, thereby tuning the emission wavelength.[16]

Advanced Characterization: A Deeper Look

Beyond basic identification, a suite of advanced techniques is necessary to fully understand the properties of these complexes.

Logical Diagram: Characterization Techniques and Derived Information

Caption: Correlation between advanced characterization techniques and derived insights.

-

Nuclear Magnetic Resonance (NMR): For diamagnetic complexes, ¹H and ¹³C NMR are indispensable for confirming the ligand framework in solution. Analysis of chemical shifts, particularly for protons ortho to the coordinating nitrogens, provides direct evidence of complexation.[17][18][19]

-

X-ray Crystallography: This technique provides unambiguous proof of structure in the solid state.[20] It reveals precise bond lengths, bond angles, and the overall coordination geometry (e.g., octahedral, square planar), which are fundamental to understanding the complex's reactivity.[11][21]

-

Cyclic Voltammetry (CV): CV is used to probe the redox behavior of the complexes. It provides the potentials at which the metal center and ligands can be oxidized or reduced, offering direct insight into the HOMO and LUMO energy levels.[22]

-

UV-Vis and Emission Spectroscopy: UV-Vis absorption spectroscopy identifies the electronic transitions within the molecule, such as π-π* transitions localized on the ligand and MLCT transitions.[23] Emission spectroscopy, coupled with lifetime measurements, characterizes the excited states, which is crucial for applications in lighting (OLEDs) and photosensitization.[15]

Conclusion and Future Outlook

This compound is far more than a simple analogue of bipyridine. It is a strategic building block that provides chemists with a reliable tool for tuning the electronic, photophysical, and reactive properties of transition metal complexes. The exploratory reactions detailed in this guide with metals such as palladium, ruthenium, rhenium, copper, and iridium underscore its broad utility. For researchers, scientists, and drug development professionals, understanding the causality behind experimental design and the nuances of characterization is paramount. The continued exploration of this ligand and its derivatives will undoubtedly lead to the development of more efficient catalysts, more vibrant luminescent materials, and novel therapeutic agents, pushing the boundaries of modern chemistry.

References

-

Santos, M. F., et al. (2020). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. Dalton Transactions.[9]

-

ResearchGate. (n.d.). Synthesis, characterization and antineoplastic activity of 5-chloro-2,3-dihydroxypyridine transition metal complexes.[24]

-

Taylor & Francis Online. (n.d.). Synthesis, characterization and antineoplastic activity of 5-chloro-2,3-dihydroxypyridine transition metal complexes. Journal of Coordination Chemistry.[25]

-

ResearchGate. (n.d.). Effect of 5-Me substituent(s) on the catalytic activity of palladium(II) 2,2′-bipyridine complexes in CO/4- tert -butylstyrene copolymerization.[2]

-

ACS Publications. (2024). Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. Accounts of Chemical Research.[26]

-

IJMCER. (n.d.). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes.[27]

-

PubChem. (n.d.). 5-Hydroxy-5'-chloro-2,2'-bipyridine.[28]

-

ResearchGate. (2015). Trans-(Cl)-[Ru(5,5′-diamide-2,2′-bipyridine)(CO)2Cl2]: Synthesis, Structure, and Photocatalytic CO2 Reduction Activity.[8]

-

RSC Publishing. (n.d.). Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study.[29]

-

ResearchGate. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes.[11]

-

Organic Syntheses. (n.d.). 2,2'-Bipyridine. Organic Syntheses Procedure.[30]

-

ACS Publications. (n.d.). Series of New Cationic Iridium(III) Complexes with Tunable Emission Wavelength and Excited State Properties: Structures, Theoretical Calculations, and Photophysical and Electrochemical Properties. Inorganic Chemistry.[15]

-

ChemRxiv. (2020). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes.[10]

-

ResearchGate. (n.d.). Electronic Structure and Spectral Study of Some Five Coordinate Complexes of Copper (II).[12]

-

Baxendale Group. (2000). Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and A.

-

ScienceDirect. (2000). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. Coordination Chemistry Reviews.[31]

-

Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure.[32]

-

RSC Publishing. (n.d.). Reactions and catalytic applications of a PNCNP pincer palladium hydride complex.[3]

-

NIH PubMed Central. (n.d.). Luminescent Iridium–Terpyridine Complexes with Various Bis-Cyclometalated Ligands.[14]

-

ScholarWorks@UARK. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science.[6]

-

NIH PubMed Central. (n.d.). Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation.[33]

-

PubMed. (n.d.). Luminescent dendritic cyclometalated iridium(III) polypyridine complexes: synthesis, emission behavior, and biological properties.[22]

-

RSC Publishing. (n.d.). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies.[34]

-

Chemistry LibreTexts. (2023). X-ray Crystallography.[20]

-

Wiley Online Library. (n.d.). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro.[35]

-

NIH PubMed Central. (n.d.). Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities.[7]

-

IUCr. (n.d.). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl).[13]

-